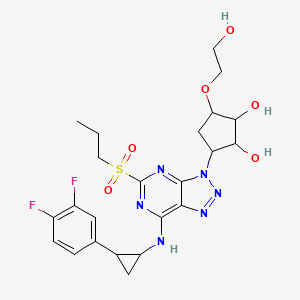

Ticagrelor Impurity M

Description

Significance of Impurity Management in Pharmaceutical Sciences

The management of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, essential for ensuring the quality, safety, and efficacy of medications. gmpinsiders.com Impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products. gmpinsiders.com Their presence, even in minute quantities, can potentially alter the therapeutic effect of the drug, introduce toxicity, or affect the stability of the product. longdom.org Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities to safeguard patient health. gmpinsiders.comglobalpharmatek.com Therefore, a thorough understanding and control of impurities are paramount in the pharmaceutical industry. globalpharmatek.com

Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a mandatory requirement for new drug applications. globalpharmatek.com This process helps in understanding the degradation pathways of a drug, establishing appropriate storage conditions and shelf life, and ensuring the consistency and quality of the final product. longdom.orgglobalpharmatek.com

Overview of Ticagrelor (B1683153) Drug Substance

Ticagrelor is an orally active, reversible, direct-acting P2Y12 receptor antagonist used to inhibit platelet aggregation. pharmaffiliates.comdrugbank.comwikipedia.org It is a member of the cyclo-pentyl-triazolo-pyrimidine class and is indicated for the prevention of atherothrombotic events in adult patients with acute coronary syndromes (ACS) or a history of myocardial infarction. pharmaffiliates.comwikipedia.orgdrugs.com Unlike some other antiplatelet agents, ticagrelor is not a prodrug and does not require metabolic activation to exert its therapeutic effect. drugbank.com The chemical name for Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H- gmpinsiders.comsmolecule.comtriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. wikipedia.orgdrugs.com

Classification of Pharmaceutical Impurities Relevant to Ticagrelor

Pharmaceutical impurities are generally classified into three main categories according to ICH guidelines: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com For a synthetic drug substance like Ticagrelor, these classifications are highly relevant:

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They may include starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts. globalpharmatek.com For Ticagrelor, these can be further subdivided into:

Process-Related Impurities : These are impurities that are formed as by-products during the synthesis of Ticagrelor. Their formation is often influenced by the specific synthetic route and reaction conditions employed.

Degradation Products : These impurities result from the chemical degradation of the Ticagrelor molecule over time due to factors like light, heat, or moisture.

Inorganic Impurities : These are typically derived from the manufacturing process and may include reagents, ligands, inorganic salts, and heavy metals. Their presence is usually controlled through established pharmaceutical manufacturing standards.

Residual Solvents : These are organic or inorganic liquids used during the synthesis and purification of Ticagrelor. As they are not completely removed by practical manufacturing techniques, their levels are strictly monitored.

Academic Rationale for Comprehensive Impurity Research

Comprehensive research into pharmaceutical impurities is driven by several key academic and scientific objectives. A primary goal is to ensure patient safety by identifying and characterizing potentially toxic impurities. longdom.orgglobalpharmatek.com Understanding the impurity profile of a drug substance like Ticagrelor provides critical insights into its chemical stability and degradation pathways. globalpharmatek.com This knowledge is fundamental for developing robust manufacturing processes that minimize the formation of impurities and for establishing appropriate analytical methods for their detection and quantification. globalpharmatek.comwisdomlib.org

Furthermore, detailed impurity research contributes to the broader scientific understanding of reaction mechanisms and chemical stability. The isolation and structural elucidation of novel impurities can reveal previously unknown side reactions or degradation pathways, thereby advancing the field of synthetic and medicinal chemistry. researchgate.net This research is also essential for meeting the stringent requirements of regulatory agencies worldwide, which demand a thorough characterization of all impurities above a certain threshold. globalpharmatek.com

Specific Context of Ticagrelor Impurity M (Ticagrelor Sulfone)

This compound, also known by its chemical synonym Ticagrelor Sulfone, is a known process-related impurity and potential degradation product of Ticagrelor. smolecule.comsynzeal.comsimsonpharma.com Its chemical name is (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H- gmpinsiders.comsmolecule.comtriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. synzeal.comsimsonpharma.com This impurity is structurally very similar to the parent Ticagrelor molecule, with the key difference being the oxidation of the propylthio group to a propylsulfonyl group. synzeal.com

The formation of Ticagrelor Sulfone can occur during the synthesis of Ticagrelor, likely through an oxidation reaction. smolecule.com Due to its structural similarity to Ticagrelor, it is crucial to monitor and control its presence in the final drug substance to ensure the product's purity and safety. This compound serves as a critical reference standard in analytical chemistry for the quality control of Ticagrelor formulations. smolecule.com

Below is a data table summarizing the key chemical information for this compound.

| Identifier | Value | Source |

| Common Name | This compound | smolecule.comsimsonpharma.com |

| Synonym | Ticagrelor Sulfone | synzeal.comsimsonpharma.com |

| CAS Number | 274693-39-9 | smolecule.comsynzeal.comsimsonpharma.com |

| Molecular Formula | C23H28F2N6O6S | simsonpharma.comsynthinkchemicals.com |

| Molecular Weight | 554.57 g/mol | simsonpharma.comsynthinkchemicals.com |

| Chemical Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H- gmpinsiders.comsmolecule.comtriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | synzeal.comsimsonpharma.com |

Properties

IUPAC Name |

3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDWQLSHMNMZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Pathways of Ticagrelor Impurity M

Impurities Arising from Synthetic Routes

The synthetic pathway to Ticagrelor (B1683153) is a multi-step process, and at various stages, the potential for the formation of impurities exists. Ticagrelor Impurity M is a prime example of a process-related impurity, meaning its presence is directly linked to the chemical transformations occurring during the synthesis of the API.

Raw Material Derived Impurities

The quality of the starting materials is a foundational element in controlling the impurity profile of the final API. The primary raw materials for the synthesis of Ticagrelor include 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) and (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. pharmaffiliates.comdaicelpharmastandards.com While these materials themselves are not this compound, they can potentially contain residual impurities from their own synthesis that may contribute to the formation of unwanted by-products.

For instance, the starting material 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, used in some synthetic routes, could contain oxidized species if not manufactured and stored under controlled conditions. rasayanjournal.co.inpharmaffiliates.com However, the more direct link to the formation of this compound lies in the reagents used in subsequent synthetic steps rather than inherent impurities within the primary raw materials themselves.

Intermediate By-products and Process Impurities

The journey from raw materials to the final Ticagrelor molecule involves several key intermediates. It is during the formation and reaction of these intermediates that by-products, including the precursor to or this compound itself, can be generated.

A critical step in many Ticagrelor synthesis routes is the diazotization of a pyrimidine (B1678525) diamine intermediate to form the triazole ring of the Ticagrelor core structure. rsc.orggoogle.com This reaction often employs nitrite (B80452) compounds, such as sodium nitrite, in the presence of an acid. rsc.orggoogle.com These nitrite reagents are known to have strong oxidizing properties. rsc.org The thioether group (-S-CH2CH2CH3) present in the Ticagrelor backbone is susceptible to oxidation. Under the oxidizing conditions of the diazotization step, the thioether can be oxidized first to a sulfoxide (B87167) and subsequently to the sulfone, which is this compound. rsc.org

Therefore, this compound can be considered a by-product of a key intermediate transformation, where the desired ring formation reaction is accompanied by an undesired oxidation side reaction.

Reaction Condition Dependent Formation of this compound

The conditions under which a chemical reaction is performed play a pivotal role in directing the outcome, influencing not only the yield of the desired product but also the formation of impurities. The generation of this compound is highly dependent on specific reaction parameters.

The choice of solvents and reagents can significantly impact the rate of oxidation of the thioether group. The use of strong oxidizing agents, such as certain nitrite compounds used for diazotization, is a primary driver for the formation of this compound. rsc.org The concentration of these oxidizing agents and the presence of any other oxidizing species in the reaction mixture will directly correlate with the amount of sulfone impurity produced.

The solvent system can also play a role. While specific studies on the influence of different solvents on the formation of this compound are not extensively detailed in publicly available literature, general principles of chemical reactivity suggest that the polarity and reactivity of the solvent could influence the stability of the oxidizing species and the susceptibility of the thioether to oxidation. Some organic solvents can participate in or mediate oxidative processes. acsgcipr.org

Temperature is a critical parameter in chemical kinetics, and its effect on the formation of this compound is significant. Diazotization reactions are typically carried out at low temperatures (e.g., 0-5 °C) to ensure the stability of the diazonium salt intermediate. mdpi.comstackexchange.com Higher temperatures can lead to the decomposition of the diazonium salt and can also accelerate the rate of side reactions, including the oxidation of the thioether to the sulfone. stackexchange.com

Prolonged reaction times, even at controlled temperatures, can increase the exposure of the molecule to oxidizing conditions, potentially leading to a higher conversion to this compound. Therefore, careful optimization and control of both temperature and reaction duration are essential to minimize the formation of this impurity.

Catalysts are employed in many chemical syntheses to enhance reaction rates and selectivity. In the context of Ticagrelor synthesis, certain metal catalysts could potentially promote the oxidation of the thioether group. While specific catalytic processes leading to this compound are not prominently documented in the primary literature for this particular synthesis, the catalytic oxidation of thioethers to sulfones is a well-established transformation in organic chemistry. rsc.orgresearchgate.net The presence of trace metal impurities in reagents or from the reaction vessel could potentially act as catalysts for this unwanted side reaction.

Stereochemical Implications in Impurity Formation

Ticagrelor is a molecule with multiple chiral centers, and its specific stereoisomer is crucial for its pharmacological activity. The stereochemistry of the parent molecule can influence the formation of impurities. While literature specifically detailing the stereochemical implications on the formation of this compound is limited, it is a critical consideration in pharmaceutical manufacturing. The spatial arrangement of the atoms in the Ticagrelor molecule could potentially influence the accessibility of the sulfur atom in the propylthio group to oxidizing agents. However, specific studies confirming a stereoselective formation of this compound are not widely available in the public domain.

Degradation Pathways Leading to this compound

Forced degradation studies are essential for identifying potential degradation products and pathways for a drug substance. Such studies on Ticagrelor have revealed that it is susceptible to degradation under various stress conditions, leading to the formation of several impurities, including Impurity M. nih.govwalshmedicalmedia.com

Hydrolytic Degradation Mechanisms

Ticagrelor has been found to be relatively stable under hydrolytic conditions. One study indicated that the extent of hydrolysis after 5 days at 50°C was 18% at pH 5, and less than 10% at pH 7 and 9, suggesting a half-life of more than a year at 25°C. fda.gov Another study subjected Ticagrelor to acid, alkaline, and neutral hydrolysis and found that while some degradation occurred under acidic and alkaline conditions, the drug was stable in neutral conditions. researchgate.net However, these studies did not specifically report the formation of this compound as a result of hydrolysis.

Photolytic Degradation Processes

Thermal Degradation Processes

Thermal stress can lead to the degradation of Ticagrelor. However, detailed studies quantifying the formation of this compound specifically through thermal degradation are limited. One study reported that under thermal stress, Ticagrelor did not show significant degradation. researchgate.net Another study on the thermal degradation of related poly(ether sulfone) polymers indicates that the sulfone group itself can undergo scission at high temperatures, but this may not be directly applicable to the formation of Impurity M from Ticagrelor at typical storage or processing temperatures. researchgate.netnih.gov

Stress Studies for Impurity M Formation Pathways

A comprehensive understanding of the formation of this compound is derived from forced degradation studies that apply a variety of stress conditions. These studies are crucial for developing stability-indicating analytical methods.

Below is a summary of findings from various stress conditions applied to Ticagrelor, though specific quantitative data for Impurity M formation is often not singled out from other degradation products.

| Stress Condition | Observations | Formation of Impurity M (Sulfone) | Reference |

| Oxidative | Degradation observed with oxidizing agents like H₂O₂. | Primary pathway for formation. | fda.gov |

| Hydrolytic (Acid) | Some degradation observed. | Not reported as a major product. | researchgate.net |

| Hydrolytic (Base) | Some degradation observed. | Not reported as a major product. | researchgate.net |

| Hydrolytic (Neutral) | Generally stable. | Not observed. | researchgate.net |

| Photolytic | Degradation upon exposure to UVC and sunlight. | Formation is possible but not specifically quantified in available studies. | gsconlinepress.comresearchgate.net |

| Thermal | Generally stable at moderate temperatures. | Not reported as a major thermal degradant. | researchgate.net |

It is important to note that while oxidative stress is the most direct route to the formation of this compound, the interplay of other factors such as light and heat could potentially accelerate this process. The development of robust analytical methods is therefore critical to monitor and control the levels of this and other impurities in the final drug product. researchgate.netqtanalytics.in

Analytical Methodologies for Detection, Separation, and Quantification of Ticagrelor Impurity M

Chromatographic Techniques for Impurity Profiling

Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the active pharmaceutical ingredient (API) from its related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Ticagrelor (B1683153) and its impurities, including Impurity M. researchgate.netrroij.comqtanalytics.in Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose, demonstrating robustness and reliability. rroij.comqtanalytics.in These methods typically employ C8 or C18 stationary phases, which provide effective separation based on the hydrophobicity of the analytes. researchgate.netrroij.com

A variety of mobile phase compositions have been reported, generally consisting of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. rroij.comsphinxsai.com For instance, a mobile phase comprising 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio has been successfully used. sphinxsai.com Another established method utilizes a mixture of acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 8.2) in a 57:43 (v/v) ratio. researchgate.net The selection of the mobile phase and its pH is crucial for achieving optimal resolution between Ticagrelor and its closely related impurities.

Table 1: Exemplary HPLC Method Parameters for Ticagrelor Impurity Profiling

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Cosmocil C18 (250 x 4.6 mm, 5 µm) sphinxsai.com | Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm) researchgate.net |

| Mobile Phase | 0.1% Formic acid:Acetonitrile (55:45, v/v) sphinxsai.com | Acetonitrile:Ammonium acetate 50 mM (57:43, v/v), pH 8.2 researchgate.net |

| Flow Rate | 1.0 mL/min sphinxsai.com | 0.7 mL/min researchgate.net |

| Detection Wavelength | 254 nm sphinxsai.com | 270 nm researchgate.net |

| Column Temperature | Ambient | 25°C researchgate.net |

| Injection Volume | Not Specified | 20 µL researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

To enhance the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC) methods have also been implemented for the impurity profiling of Ticagrelor. researchgate.net UPLC, with its use of sub-2 µm particle size columns, offers higher resolution, faster run times, and reduced solvent consumption compared to traditional HPLC. These methods are particularly valuable in high-throughput screening environments. A representative UPLC method might utilize a C18 column with a mobile phase of acetonitrile and a buffer solution, achieving rapid separation of Ticagrelor from its degradation products. researchgate.net

Gas Chromatography (GC) Considerations for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, considering the high molecular weight and low volatility of Ticagrelor Impurity M (Ticagrelor Sulfone), GC is not a relevant or suitable technique for its direct analysis. The non-volatile nature of this impurity necessitates the use of liquid chromatographic methods.

Preparative Chromatography for Isolation of this compound

The isolation of individual impurities is essential for their definitive structural elucidation and for use as reference standards in analytical method development and validation. Preparative HPLC is a widely used technique for this purpose. In the context of Ticagrelor, preparative HPLC has been successfully employed to isolate various impurities from enriched crude samples. sphinxsai.comresearchgate.netnih.gov For instance, a Thermo Hypersil Gold semi-preparative column (100 x 10 mm, 5 µm) has been utilized for the isolation of a degradation product of Ticagrelor. sphinxsai.com The fractions containing the impurity of interest are collected, and the solvent is removed, often through lyophilization, to yield the purified solid impurity. sphinxsai.com This isolated material can then be subjected to comprehensive spectroscopic analysis for structural confirmation.

Spectroscopic Detection and Hyphenated Techniques

Spectroscopic detectors, particularly UV-Vis detectors, are integral components of modern liquid chromatography systems, providing the means for quantitative analysis.

Ultraviolet-Visible (UV-Vis) Detection in Chromatography

UV-Visible (UV-Vis) detection is the most common mode of detection in HPLC and UPLC analysis of Ticagrelor and its impurities. The choice of detection wavelength is critical for achieving adequate sensitivity for all compounds of interest. For the analysis of Ticagrelor and its related substances, including Impurity M, detection is typically performed at a wavelength where both the parent drug and the impurities exhibit significant absorbance. Commonly employed wavelengths for the analysis of Ticagrelor and its impurities are in the range of 254 nm to 280 nm. sphinxsai.comresearchgate.netwjpmr.com For example, detection at 254 nm, 256 nm, and 270 nm has been reported in various validated HPLC and UPLC methods. researchgate.netsphinxsai.comresearchgate.net The UV spectrum of the impurity can be compared with that of the parent drug to aid in its identification, especially when using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths. sphinxsai.com

Photodiode Array (PDA) Detection for Peak Purity

Photodiode Array (PDA) detection is a powerful tool in High-Performance Liquid Chromatography (HPLC) for assessing the purity of chromatographic peaks. lcms.cz Unlike conventional single-wavelength UV detectors, a PDA detector simultaneously acquires spectra across a range of wavelengths for each point in the chromatogram. This capability is instrumental in determining if a peak represents a single compound or co-eluting substances.

For the analysis of Ticagrelor and its impurities, including Impurity M, a PDA detector is often coupled with an HPLC system. rroij.comresearchgate.net The system can be set to a specific wavelength for quantification, such as 254 nm or 270 nm, while also collecting full spectral data. researchgate.netsphinxsai.com The peak purity function of the PDA software compares the spectra across the upslope, apex, and downslope of a peak. If the spectra are identical, it provides a high degree of confidence that the peak is pure and not masking an underlying impurity. Conversely, any spectral differences would indicate the presence of a co-eluting compound, such as an impurity.

The use of PDA detection is crucial in method development and validation to ensure the specificity of the analytical method for Ticagrelor and its impurities. scholarsresearchlibrary.com It helps in distinguishing the main drug component from any degradation products or process-related impurities. scholarsresearchlibrary.com Advanced PDA detectors with reduced stray light and temperature fluctuation effects offer enhanced sensitivity and a wider dynamic range, which is essential for accurately quantifying trace-level impurities alongside the high-concentration active pharmaceutical ingredient (API). lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the identification and quantification of pharmaceutical impurities due to its high sensitivity and specificity. ijpsr.com It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Several LC-MS/MS methods have been developed for the simultaneous determination of Ticagrelor and its metabolites or impurities in various matrices. nih.govunige.ch These methods often utilize a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by chromatographic separation on a C18 column. nih.govunige.ch

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is particularly valuable in the structural elucidation of impurities. For instance, in the analysis of Ticagrelor, HRMS can be used to identify unknown process-related impurities by providing their exact mass, which can then be used to propose a chemical formula. researchgate.net The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, helps in differentiating between compounds with very similar nominal masses. nationalmaglab.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a series of product ions. nationalmaglab.org The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for its identification and confirmation.

In the context of this compound, MS/MS is a critical tool for structural elucidation. By comparing the fragmentation pattern of the impurity with that of the parent drug, Ticagrelor, researchers can identify the structural modifications. researchgate.net For example, a study on the simultaneous quantification of Ticagrelor and its active metabolite, AR-C124910XX, utilized MS/MS with selected reaction monitoring (SRM) in negative electrospray ionization mode. The specific transitions monitored were m/z 521.11 → 361.10 for Ticagrelor and m/z 477.03 → 361.10 for AR-C124910XX. nih.gov This approach provides high selectivity and sensitivity for quantification. The fragmentation pathways of Ticagrelor and its impurities have been studied, providing valuable information for their identification. researchgate.net

Analytical Method Development and Validation for this compound

The development and validation of analytical methods are crucial to ensure that they are suitable for their intended purpose, which in this case is the reliable detection and quantification of this compound. rroij.com Validation is performed according to the guidelines of the International Council for Harmonisation (ICH). ajper.com

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. asianjpr.com For this compound, specificity is demonstrated by showing that the method can separate the impurity peak from the Ticagrelor peak and other potential impurities. researchgate.net This is often achieved by spiking the drug substance or product with the impurity and observing distinct and well-resolved peaks in the chromatogram. asianjpr.com Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed to generate potential degradation products and demonstrate that the method can separate them from the main peak and any known impurities. researchgate.net

Linearity and Calibration Range Determination

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ajper.com To determine the linearity for this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed. ajper.com A calibration curve is then constructed by plotting the peak area response against the concentration.

The linearity of the method is typically evaluated by the correlation coefficient (r²) of the linear regression line, which should be close to 1. scholarsresearchlibrary.com For instance, a validated RP-HPLC method for Ticagrelor showed linearity in the concentration range of 10-100 µg/ml with a correlation coefficient of 0.9967. scholarsresearchlibrary.com Another study demonstrated linearity for Ticagrelor in the range of 5-25 µg/ml with a correlation coefficient greater than 0.999. ajper.com The calibration range is established based on the expected concentration of the impurity in the sample and the reporting threshold.

Interactive Data Table: Linearity of Analytical Methods for Ticagrelor

| Analyte | Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Ticagrelor | RP-HPLC | 10-100 | 0.9967 | scholarsresearchlibrary.com |

| Ticagrelor | RP-HPLC | 5-25 | >0.999 | ajper.com |

| Ticagrelor | UV-Vis | 5-25 | >0.999 | ajper.com |

| Ticagrelor | RP-HPLC | 22.5-135 | 0.999 | rroij.com |

| Ticagrelor | RP-HPLC | 20-90 ppm | 0.9956 | researchgate.net |

| Ticagrelor & AR-C124910XX | LC-MS/MS | 0.2-2500 ng/mL | ≥ 0.9956 | nih.gov |

| Ticagrelor | LC-MS/MS | 2-1500 ng/mL | ≥ 0.9991 | nih.gov |

Accuracy and Precision Assessment

The accuracy of an analytical method denotes the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For this compound, accuracy is typically evaluated through recovery studies by spiking a known amount of the impurity standard into a sample matrix. Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).

High-performance liquid chromatography (HPLC) is a commonly employed technique for these assessments. In a representative study, the accuracy of the method for determining this compound was assessed by analyzing samples at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery of the impurity is expected to be within a predefined range, typically 98.0% to 102.0%, to be considered accurate. rjptonline.org

The precision of the method is demonstrated by the relative standard deviation (RSD) of the results. For instance, intra-day precision is determined by analyzing multiple preparations of a homogeneous sample on the same day, while intermediate precision involves the analysis on different days or by different analysts. The acceptance criterion for precision is generally an RSD of not more than 2.0%. rjptonline.org

Table 1: Illustrative Accuracy and Precision Data for this compound

| Validation Parameter | Concentration Level | Acceptance Criteria | Observed Results |

| Accuracy | 50% | 98.0% - 102.0% Recovery | 99.5% |

| 100% | 98.0% - 102.0% Recovery | 100.2% | |

| 150% | 98.0% - 102.0% Recovery | 101.1% | |

| Precision (RSD) | |||

| Intra-day | 100% | ≤ 2.0% | 0.8% |

| Inter-day | 100% | ≤ 2.0% | 1.2% |

Note: The data in this table is illustrative and based on typical acceptance criteria for pharmaceutical impurity analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, a sensitive method with low LOD and LOQ values is crucial.

These limits are often determined based on the signal-to-noise ratio, where the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For this compound, reported methods have demonstrated low LOD and LOQ values, ensuring that even trace amounts of the impurity can be reliably quantified. For example, a validated RP-HPLC method for ticagrelor and its impurities reported an LOD of 0.4 µg/ml and an LOQ of 1.28 µg/ml for the active pharmaceutical ingredient, indicating the high sensitivity of the method which would be applicable to its impurities as well. rjptonline.org Another study focusing on two impurities found the LOQ to be 2.0 and 0.2 μg/mL respectively. nih.gov

Table 2: Representative LOD and LOQ Values for this compound

| Parameter | Method | Typical Value |

| LOD | RP-HPLC | ~0.2 µg/mL |

| LOQ | RP-HPLC | ~0.6 µg/mL |

Note: The data in this table is illustrative and based on typical values found in literature for similar compounds.

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness, often considered a part of robustness, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. ijprajournal.comwjpmr.com The system suitability parameters, such as theoretical plates, tailing factor, and resolution, are monitored under these varied conditions. The method is considered robust if these parameters remain within the predefined acceptance criteria. For instance, a study might vary the flow rate by ±0.1 mL/min and the mobile phase composition by ±2% to assess the impact on the results. qtanalytics.in

Table 3: Illustrative Robustness Study Parameters for this compound Analysis

| Parameter Varied | Variation | Acceptance Criteria for System Suitability |

| Flow Rate | ± 0.1 mL/min | Tailing Factor ≤ 2.0, Resolution ≥ 2.0 |

| Mobile Phase pH | ± 0.2 units | Tailing Factor ≤ 2.0, Resolution ≥ 2.0 |

| Column Temperature | ± 5 °C | Tailing Factor ≤ 2.0, Resolution ≥ 2.0 |

Note: The data in this table is illustrative and based on typical parameters for robustness testing.

Stability-Indicating Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It also needs to be able to separate and quantify any degradation products, including impurities like this compound, from the API and from each other.

The development of a stability-indicating method involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. sphinxsai.comgsconlinepress.com The stressed samples are then analyzed by the developed method to demonstrate that the degradation products are well-resolved from the main peak of ticagrelor and any known impurities. The peak purity of the ticagrelor and this compound peaks is often assessed using a photodiode array (PDA) detector to ensure they are spectrally homogeneous and free from co-eluting degradants. Several stability-indicating HPLC methods have been developed for ticagrelor and its impurities, confirming their suitability for use in stability studies. wjpmr.comnih.gov

Structural Characterization and Elucidation of Ticagrelor Impurity M

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is employed to determine the molecular weight of the impurity and to gain structural information from its fragmentation pattern. The molecular formula of Ticagrelor (B1683153) Impurity M is C₂₃H₂₈F₂N₆O₆S, corresponding to a molecular weight of 554.57 g/mol . alentris.orgsynthinkchemicals.com

In an electrospray ionization (ESI) mass spectrum, Ticagrelor Impurity M would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 555. This value is 32 mass units higher than the [M+H]⁺ ion of Ticagrelor (m/z 523), which corresponds to the addition of two oxygen atoms to form the sulfone. Tandem MS (MS/MS) experiments are performed to induce fragmentation of the molecular ion. The fragmentation pattern provides evidence for the location of the modification and confirms the integrity of the rest of the molecule. The fragmentation pathways would be compared to those of Ticagrelor to pinpoint the structural differences. researchgate.netresearchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 555.17 |

| [M+Na]⁺ | Sodium Adduct | 577.15 |

| Fragment 1 | Loss of C₃H₇SO₂ (propylsulfonyl radical) | 448.13 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of impurities. For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of approximately 555.18. This corresponds to the addition of a proton to the molecular mass of Ticagrelor Sulfone (554.57 Da). High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.

Table 1: Expected ESI-MS Data for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]+ | ~555.18 |

| [M+Na]+ | ~577.16 |

Mechanistic Fragmentations for Structure Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation of Ticagrelor and the structure of the sulfone impurity.

A primary fragmentation would likely involve the cleavage of the bond between the cyclopropylamino group and the triazolopyrimidine core. Another significant fragmentation could be the loss of the 2-hydroxyethoxy side chain. The presence of the sulfone group would also influence the fragmentation pattern, potentially leading to characteristic losses of SO2 (64 Da). A detailed analysis of these fragmentation patterns allows for the unambiguous confirmation of the impurity's structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structure. Key expected absorptions include:

O-H stretching: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl groups.

N-H stretching: A sharp to medium band around 3300-3500 cm-1, corresponding to the secondary amine.

C-H stretching: Bands in the 2850-3000 cm-1 region from the alkyl and cyclopropyl groups.

S=O stretching: Strong absorption bands characteristic of the sulfone group, typically appearing in the regions of 1300-1350 cm-1 (asymmetric) and 1120-1160 cm-1 (symmetric).

C-F stretching: Strong absorptions in the 1000-1400 cm-1 range, indicative of the C-F bonds on the phenyl ring.

C=N and C=C stretching: Bands in the 1500-1650 cm-1 region from the aromatic and triazolopyrimidine rings.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (Alcohol) | 3200-3600 (broad) |

| N-H (Amine) | 3300-3500 |

| C-H (Alkyl/Aryl) | 2850-3100 |

| S=O (Sulfone) | 1300-1350 and 1120-1160 |

| C-F (Aryl Fluoride) | 1000-1400 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound, with the molecular formula C23H28F2N6O6S, the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a purified sample of the impurity should closely match these theoretical values to confirm the empirical formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 49.81 |

| Hydrogen (H) | 5.09 |

| Fluorine (F) | 6.85 |

| Nitrogen (N) | 15.15 |

| Oxygen (O) | 17.31 |

Chiroptical Methods for Stereochemical Assignment (if relevant to Impurity M)

This compound possesses multiple chiral centers, making its stereochemistry a critical aspect of its characterization. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in confirming the stereochemical integrity of the impurity. The formation of the sulfone does not affect the existing stereocenters of the parent Ticagrelor molecule. Therefore, the chiroptical properties of this compound are expected to be similar, though not identical, to those of Ticagrelor. A comparative analysis of the CD spectra of Ticagrelor and its sulfone impurity would be a definitive method for confirming the retention of stereochemistry.

Crystallography for Solid-State Structure Determination (if available)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would unambiguously determine the atomic connectivity, bond lengths, bond angles, and stereochemistry. While crystallographic data for Ticagrelor itself has been reported, specific crystallographic studies on this compound are not currently available in the public domain. Such a study would provide invaluable confirmation of the structural elucidation performed by other spectroscopic methods.

Reference Standard Characterization and Certification

The availability of a well-characterized certified reference standard is crucial for the accurate identification and quantification of this compound in pharmaceutical samples. synzeal.com Several commercial suppliers offer reference standards for this compound. researchgate.netresearchgate.netnih.gov These standards are typically accompanied by a comprehensive Certificate of Analysis (CoA), which includes data from various analytical techniques such as HPLC for purity assessment, 1H-NMR and 13C-NMR for structural confirmation, mass spectrometry for molecular weight verification, and often IR spectroscopy. nih.gov The certification process ensures the identity, purity, and potency of the reference standard, making it suitable for use in regulatory filings and quality control laboratories.

Control and Mitigation Strategies for Ticagrelor Impurity M in Pharmaceutical Manufacturing

Process Optimization and In-Process Control

A proactive approach to impurity control involves designing and optimizing the manufacturing process to prevent or minimize the formation of impurities at their source. This is particularly relevant for Ticagrelor (B1683153) Impurity M, where its formation is likely linked to specific reaction conditions or the quality of starting materials.

Reaction Parameter Optimization for Impurity Minimization

The synthesis of Ticagrelor involves multiple chemical transformations, and the conditions of each step can significantly influence the impurity profile of the final product. The formation of Ticagrelor Impurity M can be minimized by carefully optimizing key reaction parameters.

Key Optimization Parameters:

| Parameter | Rationale for Optimization | Potential Impact on Impurity M Formation |

| Temperature | Many side reactions are temperature-dependent. | Elevated temperatures may accelerate the degradation of intermediates or the API, leading to the formation of Impurity M. Conversely, a temperature that is too low could result in an incomplete reaction, leaving unreacted starting materials that might participate in side reactions. |

| pH | The stability of reactants, intermediates, and the final product can be pH-sensitive. | Deviations from the optimal pH range can lead to the formation of degradants, including Impurity M. For instance, acidic or basic conditions can catalyze hydrolysis or other side reactions. |

| Reaction Time | Prolonged reaction times can increase the likelihood of side reactions and degradation. | Optimizing the reaction time ensures that the desired transformation is complete while minimizing the window for the formation of Impurity M. |

| Reagent Stoichiometry | The molar ratio of reactants and reagents can drive the reaction towards the desired product or favor the formation of impurities. | An excess of a particular reagent could lead to unwanted side reactions resulting in the formation of Impurity M. |

Selection and Control of Starting Materials and Intermediates

The quality of raw materials and intermediates is a critical factor in controlling the impurity profile of the final API. Impurities present in starting materials can be carried through the synthesis and may even participate in side reactions to form new impurities like this compound.

A robust supplier qualification program and stringent specifications for all raw materials are essential. This includes:

Comprehensive Characterization: Thoroughly characterizing starting materials to identify and quantify any potential impurities.

Impurity Fate Mapping: Understanding how impurities in starting materials behave in subsequent reaction steps.

Setting Appropriate Limits: Establishing acceptance criteria for impurities in raw materials based on their potential to impact the final product quality.

By ensuring the high purity of starting materials and intermediates, the potential for the formation of downstream impurities, including this compound, is significantly reduced.

In-Line and At-Line Monitoring Techniques

The implementation of advanced process analytical technology (PAT) can provide real-time or near-real-time monitoring of critical process parameters and quality attributes. This allows for proactive control of the manufacturing process to minimize impurity formation.

Monitoring Techniques for Impurity Control:

| Technique | Application in Ticagrelor Manufacturing |

| High-Performance Liquid Chromatography (HPLC) | Can be used at-line to monitor the progress of reactions and the formation of impurities, including Impurity M. This allows for adjustments to be made to the process in real-time to maintain control. Various HPLC methods have been developed for the analysis of Ticagrelor and its impurities. rroij.comqtanalytics.in |

| Spectroscopic Methods (e.g., NIR, Raman) | Can be used in-line to monitor reaction endpoints and the concentration of key species without the need for sample extraction. This provides continuous data on the process, enabling tighter control. |

By continuously monitoring the process, manufacturers can detect deviations from the desired operating conditions and take corrective actions before significant levels of impurities like this compound are formed.

Purification Methodologies for Impurity Reduction

Even with a highly optimized manufacturing process, some level of impurity formation is often unavoidable. Therefore, robust and efficient purification methods are required to remove impurities from the crude drug substance to meet the required quality specifications.

Crystallization and Recrystallization Techniques

Crystallization is a powerful and widely used technique for the purification of APIs. The process relies on the differences in solubility between the desired compound and its impurities in a given solvent system.

For the removal of this compound, a carefully designed crystallization process is crucial. This involves the selection of an appropriate solvent or solvent mixture in which Ticagrelor has high solubility at elevated temperatures and low solubility at lower temperatures, while Impurity M exhibits different solubility characteristics.

Factors Influencing Crystallization Efficiency:

| Factor | Impact on Impurity Purging |

| Solvent System | The choice of solvent is critical. A solvent system that maximizes the solubility difference between Ticagrelor and Impurity M will result in the most effective purification. Studies have explored various solvent systems for the purification of crude Ticagrelor. google.com |

| Cooling Rate | A controlled cooling rate allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurities. Rapid cooling can lead to the entrapment of impurities within the crystals. |

| Agitation | Proper agitation ensures homogeneity of the solution and promotes crystal growth, which can enhance impurity purging. |

| Seeding | The addition of seed crystals can control the crystal size distribution and polymorph, which can impact the efficiency of impurity removal. |

Recrystallization, which involves dissolving the crude material and crystallizing it a second time, can be employed to further enhance the purity of the final product and reduce the levels of tenacious impurities like Impurity M.

Chromatographic Purification at Production Scale

For impurities that are difficult to remove by crystallization due to similar chemical structures and physical properties to the API, preparative chromatography can be an effective, albeit more costly, purification method.

Production-Scale Chromatographic Techniques:

| Technique | Description | Applicability to this compound |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | A high-resolution technique that can separate compounds with very similar structures. | While effective, the high cost and solvent consumption of Prep-HPLC make it more suitable for high-value products or when other methods fail to achieve the desired purity. The development of analytical HPLC methods for Ticagrelor impurities provides a basis for scaling up to preparative chromatography if necessary. sphinxsai.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be faster and uses less organic solvent than HPLC. | SFC could be a greener and more efficient alternative to Prep-HPLC for the removal of Impurity M, depending on the specific separation challenges. |

The decision to use production-scale chromatography depends on the level of the impurity, the efficiency of other purification methods, and economic considerations.

Membrane Separation Techniques

While chromatographic methods are standard for analytical detection and isolation of impurities, membrane separation techniques, particularly Organic Solvent Nanofiltration (OSN), present a viable and scalable option for impurity removal during the manufacturing of active pharmaceutical ingredients (APIs). seppure.comacs.org The principle of OSN relies on the size-based separation of molecules in an organic solvent stream. researchgate.net

Given that this compound has a slightly higher molecular weight (554.57 g/mol ) compared to Ticagrelor (522.57 g/mol ) due to the addition of two oxygen atoms, nanofiltration offers a potential method for its removal from the API post-synthesis. acs.org The process would involve dissolving the crude Ticagrelor in a suitable organic solvent and passing it through a nanofiltration membrane with a specific molecular weight cut-off (MWCO). researchgate.net The smaller Ticagrelor molecules would permeate through the membrane, while the larger Impurity M molecules would be retained and removed from the process stream. This technology offers a more energy-efficient and sustainable alternative to traditional methods like chromatography. acs.orgresearchgate.net

| Membrane Technique | Separation Principle | Pore Size / MWCO* | Applicability for this compound Removal |

|---|---|---|---|

| Microfiltration (MF) | Sieving | 0.1–10 µm | Not suitable for molecular-level separation. Used for removing particulates and bacteria. |

| Ultrafiltration (UF) | Sieving | 1–100 nm (1-1000 kDa) | Generally used for larger molecules like proteins. May not be effective for separating two small molecules with a minor size difference. |

| Nanofiltration (NF) | Sieving & Diffusion | 1–10 nm (200-1000 Da) | Highly Applicable. Capable of separating small organic molecules based on size and shape, making it suitable for removing Impurity M from Ticagrelor in an organic solvent stream. seppure.comresearchgate.net |

| Reverse Osmosis (RO) | Diffusion | <1 nm (<200 Da) | Primarily used for desalination and solvent purification; would likely retain both Ticagrelor and the impurity. |

*MWCO: Molecular Weight Cut-Off

Stability Enhancement Strategies for Drug Product

Controlling the formation of this compound in the final drug product is critical for maintaining its quality, safety, and efficacy throughout its shelf-life. Since Impurity M is an oxidative degradation product, stability enhancement strategies focus on preventing oxidation and protecting the drug from environmental factors that accelerate this degradation pathway. nih.govwalshmedicalmedia.com

Formulation Approaches to Inhibit Degradation

The selection of appropriate excipients is paramount in preventing the degradation of Ticagrelor to Impurity M. Forced degradation studies have shown that Ticagrelor is susceptible to oxidation and thermolysis. nih.gov Therefore, the formulation must be designed to create a stable microenvironment for the API.

Use of Antioxidants: Incorporating antioxidants into the formulation can directly inhibit the oxidative pathway responsible for the formation of Impurity M. Antioxidants work by preferentially oxidizing before the API, thereby protecting the propylthio group of Ticagrelor.

Chelating Agents: Trace metal ions present in excipients or from manufacturing equipment can catalyze oxidative reactions. The addition of a chelating agent can sequester these metal ions, rendering them inactive and preventing catalytic degradation of the API.

Control of Microenvironment pH: Although Ticagrelor's solubility is not pH-dependent, controlling the pH within the tablet core with buffering agents can help maintain a stable environment and prevent acid- or base-catalyzed degradation reactions that might occur in the presence of acidic or basic excipient impurities.

Selection of Compatible Excipients: Preformulation studies are essential to ensure the compatibility of Ticagrelor with all chosen excipients. nih.govresearchgate.net Studies have evaluated excipients like mannitol, hypromellose (HPMC), and sodium starch glycolate (B3277807) for use in Ticagrelor tablets. japsonline.comresearchgate.net Incompatible excipients could introduce reactive species or moisture that promote degradation.

| Excipient Class | Example | Function in Formulation | Role in Inhibiting Impurity M Formation |

|---|---|---|---|

| Diluent / Filler | Mannitol, Dibasic Calcium Phosphate | Provides bulk to the tablet. | Mannitol is widely used and has shown good compatibility with Ticagrelor. nih.govjapsonline.com Selecting non-hygroscopic fillers minimizes moisture content. |

| Binder | Hypromellose (HPMC) | Imparts cohesive properties to the powder. | Forms a stable matrix around the API. Low-moisture grades should be selected. |

| Disintegrant | Sodium Starch Glycolate, Croscarmellose Sodium | Facilitates tablet breakup after administration. | Must be evaluated for reactive impurities and hygroscopicity. researchgate.net |

| Antioxidant | Butylated Hydroxytoluene (BHT), Ascorbic Acid | Inhibits oxidation. | Primary defense against the formation of oxidative degradants like Impurity M. |

| Chelating Agent | Edetate Disodium (EDTA) | Forms complexes with metal ions. | Prevents metal-catalyzed oxidation of the thioether group in Ticagrelor. |

Packaging Considerations for Impurity Control

The primary packaging of the drug product serves as a critical barrier against environmental factors such as moisture, oxygen, and light, all of which can accelerate the formation of this compound.

Moisture Protection: Ticagrelor formulations require protection from humidity. researchgate.net High-density polyethylene (B3416737) (HDPE) bottles with desiccants or individual, moisture-proof blister packs (e.g., Alu-Alu blisters) are effective at minimizing moisture ingress and subsequent degradation.

Oxygen Barrier: While standard packaging provides some protection, incorporating oxygen absorbers into the packaging or using materials with low oxygen permeability can further reduce the risk of oxidative degradation.

Light Protection: Forced degradation studies have identified photolytic degradation pathways for Ticagrelor. nih.gov Therefore, the use of opaque or amber-colored packaging materials is essential to protect the drug product from light exposure during storage and handling. Photostability studies confirm that the product is stable when protected from light. geneesmiddeleninformatiebank.nl

| Packaging Type | Protective Features | Relevance to Impurity M Control |

|---|---|---|

| HDPE Bottles | Good moisture barrier; often used with desiccants and induction seals. Opaque material protects from light. | Effectively protects against moisture and light, mitigating two key factors in oxidative and photolytic degradation. |

| PVC/PVdC Blisters | Provides individual dose protection. PVdC coating offers a moderate moisture and oxygen barrier. Can be amber-tinted for light protection. | Offers moderate protection. The choice of barrier film thickness and type is critical. |

| Alu-Alu Blisters | Cold-formed aluminum foil provides a near-perfect barrier to moisture, oxygen, and light. | Optimal protection. Considered the gold standard for sensitive drugs, providing the best defense against environmental factors that could lead to Impurity M formation. |

Storage Conditions and Shelf-Life Determination

The establishment of appropriate storage conditions and a robust shelf-life for the Ticagrelor drug product is directly linked to its stability profile, including the rate of formation of degradation impurities like Impurity M. geneesmiddeleninformatiebank.nl

The shelf-life is determined through long-term and accelerated stability studies as per International Council for Harmonisation (ICH) guidelines. During these studies, batches of the drug product in its final commercial packaging are stored under controlled conditions. Samples are pulled at specific time points and tested for critical quality attributes, including the levels of known and unknown impurities.

The specification for the drug product includes a limit for total impurities, and often for specific named impurities. geneesmiddeleninformatiebank.nl The rate at which this compound forms under these conditions is a key data point. The shelf-life is the time period during which the level of Impurity M (and other impurities) remains below the established acceptance criteria. gsconlinepress.com For Ticagrelor tablets, a typical shelf-life is 24 months when stored at controlled room temperature (e.g., 25°C / 60% RH). geneesmiddeleninformatiebank.nl

| Study Type | Storage Condition | Typical Duration | Purpose for Impurity M Monitoring |

|---|---|---|---|

| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | Minimum 12 months (up to proposed shelf-life, e.g., 24 months) | To evaluate the formation of Impurity M under recommended storage conditions and establish the product's shelf-life. geneesmiddeleninformatiebank.nl |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To increase the rate of chemical degradation and predict the long-term stability profile. Significant increases in Impurity M signal potential stability issues. geneesmiddeleninformatiebank.nlgsconlinepress.com |

| Photostability | ICH-specified light/UV exposure | Variable | To assess the impact of light on impurity formation and determine the need for light-protective packaging. geneesmiddeleninformatiebank.nl |

Regulatory Landscape and Quality Control Considerations for Ticagrelor Impurity M

International Conference on Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are widely recognized and implemented globally.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. ich.orgeuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For any impurity like Ticagrelor (B1683153) Impurity M, manufacturers must summarize its actual and potential presence, track its levels in batches used for clinical and stability studies, and provide documented evidence of its structural characterization if it appears above the identification threshold. ich.org

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified. If the concentration of Ticagrelor Impurity M exceeds the qualification threshold, its safety must be demonstrated through appropriate studies. ich.org

Table 1: General ICH Thresholds for Impurities This table presents a generalized example of ICH thresholds. The specific thresholds for Ticagrelor would be based on its approved maximum daily dose.

| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

|---|---|---|

| Reporting | > 0.05% | > 0.03% |

| Identification | > 0.10% or 1.0 mg per day intake (whichever is lower) | > 0.05% |

| Qualification | > 0.15% or 1.0 mg per day intake (whichever is lower) | > 0.05% |

The ICH Q1A(R2) guideline mandates stability testing to determine how a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.eu Since this compound (Ticagrelor Sulfone) is a potential oxidative degradation product, its monitoring is a crucial part of the stability program for Ticagrelor. walshmedicalmedia.com

Forced degradation studies, an integral part of stress testing under this guideline, are used to establish the intrinsic stability of the drug molecule and to validate the stability-indicating power of analytical procedures. ich.org Such studies on Ticagrelor help to identify potential degradants like Impurity M and elucidate degradation pathways. walshmedicalmedia.com The stability profile must be established by testing at least three primary batches to ensure consistency. ich.org

To accurately monitor and control the level of this compound, the analytical methods used must be validated according to ICH Q2(R1). ich.orgeuropa.eu This guideline ensures that the analytical procedure is suitable for its intended purpose. For an impurity quantification method, several key performance characteristics must be evaluated.

The validation process demonstrates that the analytical method is specific, linear, accurate, precise, and robust for the quantification of this compound. rroij.comresearchgate.netrjptonline.org Specificity is particularly important, as the method must be able to resolve the impurity peak from the main Ticagrelor peak and other related substances. ich.orgeuropa.eu

Table 2: Key Validation Parameters for an Impurity Quantification Method

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. ich.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.org |

| Range | The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. For impurities, it is often assessed by recovery studies on spiked samples. rjptonline.org |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. ich.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. |

ICH Q8(R2) introduces the concept of Quality by Design (QbD), a systematic approach to pharmaceutical development. ich.orgeuropa.eu The aim of QbD is to design a quality product and manufacturing process that consistently delivers the intended performance. ich.org

In the context of this compound, a QbD approach would involve identifying the formation of this impurity as a critical quality attribute (CQA). nih.gov The manufacturer would then conduct risk assessments and experimental studies to understand which critical process parameters (CPPs) of the Ticagrelor manufacturing process influence the formation of Impurity M. This understanding allows for the establishment of a "design space"—a multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. ich.org Operating within this design space ensures that the level of this compound is consistently controlled and remains below the ICH qualification threshold.

Pharmacopoeial Standards and Monographs

Pharmacopoeias provide legally recognized quality standards for medicines. Impurities are controlled through tests and acceptance criteria laid out in individual drug monographs.

While a specific monograph for this compound would not typically exist, its control is governed by the official USP monograph for Ticagrelor drug substance and drug product. The "Organic Impurities" or "Related Substances" section of the monograph specifies the analytical procedure to be used and the acceptance criteria for all potential impurities.

A monograph typically lists limits for specified identified impurities and a general, more stringent limit for any unspecified impurity. For example, a proposed monograph for Ticagrelor in the Indian Pharmacopoeia details a method to control related substances and specifies limits for compounds like Ticagrelor related compound B. shimadzu.com Similarly, the USP's development process for a Ticagrelor monograph has noted the need to control for specific related compounds. uspnf.com Any official analytical method must be capable of separating this compound from the active pharmaceutical ingredient and all other specified and unspecified impurities to ensure that the material meets pharmacopoeial requirements.

Table 3: Compound Names

| Compound Name | Synonyms |

|---|---|

| Ticagrelor | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl) cyclopropyl]amino]-5-propylsulfanyl-3H- walshmedicalmedia.comnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

European Pharmacopoeia (EP)

As of the latest available information, there is no specific monograph for this compound within the European Pharmacopoeia (EP). The EP monograph for Ticagrelor active substance and tablets does list other specified impurities, such as Ticagrelor Impurity E edqm.eucymitquimica.comlgcstandards.comedqm.eu. The absence of a dedicated monograph for Impurity M suggests that it is likely controlled as an unspecified impurity under the general monograph for substances for pharmaceutical use and the specific monograph for Ticagrelor. This means its limits are governed by the general principles outlined in the ICH Q3A/Q3B guidelines, which the EP has adopted.

Japanese Pharmacopoeia (JP)

Similarly, a review of the Japanese Pharmacopoeia (JP) does not indicate the presence of a specific monograph for this compound. The quality of pharmaceutical products in Japan is ensured through compliance with the JP, which includes general rules for crude drugs, preparations, and tests fujifilm.com. In the absence of a specific limit for Impurity M, its control would fall under the general impurity limits set forth in the JP and guided by ICH principles.

British Pharmacopoeia (BP)

The British Pharmacopoeia (BP) largely harmonizes with the European Pharmacopoeia. Consequently, as with the EP, there is no evidence of a dedicated monograph for this compound in the BP. The control of this impurity would therefore adhere to the specifications within the Ticagrelor monograph, which would include a general limit for any unspecified impurity.

Impurity Thresholds and Reporting Limits for this compound

The reporting, identification, and qualification thresholds for impurities in new drug substances and products are established by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), respectively. These thresholds are based on the maximum daily dose (MDD) of the drug. For Ticagrelor, the recommended maintenance dose is 90 mg twice daily, leading to an MDD of 180 mg pa2online.org.

Based on the ICH guidelines for a drug with an MDD between 100 mg and 2 g, the following thresholds apply ich.orggmpinsiders.compda.orgeuropa.eu:

| Threshold Type | Limit | Notes |

| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the registration application. |

| Identification Threshold | ≥ 0.10% or 1.0 mg total daily intake (whichever is lower) | Impurities at or above this level must have their structures characterized. |

| Qualification Threshold | ≥ 0.15% or 1.0 mg total daily intake (whichever is lower) | Impurities at or above this level must have their biological safety established. |

This table outlines the general ICH thresholds applicable to this compound based on the maximum daily dose of Ticagrelor.

Since this compound is not a specified impurity in the major pharmacopoeias, it is controlled as an unspecified impurity. This means its acceptance criterion in the drug substance and product specifications would typically be set at or below the identification threshold of 0.10%.

Quality by Design (QbD) Principles in Impurity Control

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. The goal is to ensure that quality is built into the product from the outset. For Ticagrelor, QbD principles are applied to understand the formation of impurities like Impurity M and to establish a robust control strategy.

A QbD approach to controlling this compound would involve:

Risk Assessment: Identifying the potential sources of Impurity M formation during the synthesis of Ticagrelor. This includes evaluating raw materials, intermediates, and reaction conditions. For instance, the oxidation of the thioether group in Ticagrelor to a sulfone (Impurity M) is a key transformation to monitor and control google.com.

Process Parameter and Material Attribute Identification: Determining the critical process parameters (CPPs) and critical material attributes (CMAs) that impact the formation of Impurity M. This could include factors like temperature, reaction time, and the quality of oxidizing agents.

Design Space Establishment: Defining a multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. Operating within this design space would ensure that the level of Impurity M remains consistently below the established limits.

Control Strategy Development: Implementing a planned set of controls, derived from product and process understanding, that assures process performance and product quality. This includes in-process controls and final product testing to monitor and limit the presence of this compound.

Research has demonstrated the application of QbD in developing analytical methods for Ticagrelor and its impurities, ensuring that the methods are robust and capable of accurately quantifying all related substances, including potential degradation and process-related impurities synzeal.com.

Role of Reference Standards in Quality Control and Regulatory Submissions

Reference standards are essential for the accurate identification and quantification of impurities, forming a cornerstone of quality control and regulatory submissions. They are used to validate analytical methods and as benchmarks in routine testing.

Primary and Secondary Reference Standards

Primary Reference Standards: A primary reference standard is a substance that is shown by an extensive set of analytical tests to be authentic material of high purity. These standards can be obtained from official sources like the United States Pharmacopeia (USP) or the European Directorate for the Quality of Medicines & HealthCare (EDQM), or they can be independently synthesized and characterized. For this compound, a primary reference standard would be a highly purified and structurally elucidated sample of Ticagrelor Sulfone (CAS 274693-39-9) lgcstandards.comsynzeal.comchemicea.comsynthinkchemicals.comcymitquimica.compharmaffiliates.comusbio.netsimsonpharma.com. This primary standard is used for:

The unequivocal identification of the impurity in the drug substance or product.

The calibration of analytical methods to ensure accurate quantification.

Secondary Reference Standards: Also known as working standards, secondary reference standards are established by comparison to a primary reference standard. They are used for routine quality control testing to reduce the consumption of the more expensive primary standard. The traceability of a secondary standard to the primary standard must be demonstrated and documented sigmaaldrich.com. For this compound, a well-characterized batch of the impurity could be designated as a secondary standard. Its purity and identity would be established through direct comparison with the primary reference standard of Ticagrelor Sulfone.

The availability of both primary and secondary reference standards for this compound is crucial for manufacturers to maintain consistent quality control and to comply with regulatory expectations for impurity profiling.

Use in ANDA and DMF Filings

The presence of impurities in an active pharmaceutical ingredient (API) can arise from various stages, including synthesis, purification, and storage. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of these impurities. veeprho.com For generic drug manufacturers, demonstrating comprehensive control over the impurity profile of their Ticagrelor product is a prerequisite for a successful ANDA submission.